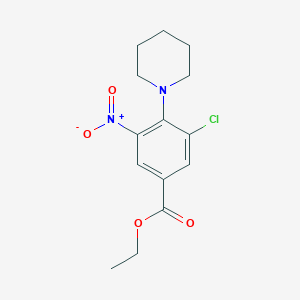

Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate typically involves a multi-step process. One common method includes the nitration of ethyl 3-chloro-4-(piperidin-1-yl)benzoate, followed by esterification. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and bases like sodium hydroxide.

Major Products Formed

Reduction: Ethyl 3-amino-5-nitro-4-(piperidin-1-yl)benzoate.

Substitution: Ethyl 3-chloro-5-nitro-4-(substituted-piperidin-1-yl)benzoate.

Scientific Research Applications

Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine moiety can enhance binding affinity to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-chloro-4-(piperidin-1-yl)benzoate: Lacks the nitro group, which may result in different reactivity and biological activity.

Ethyl 3-nitro-4-(piperidin-1-yl)benzoate: Lacks the chlorine atom, which can affect its chemical reactivity and substitution reactions.

Uniqueness

Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate is unique due to the presence of both the nitro and chlorine groups, which provide distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science .

Biological Activity

Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate is a synthetic organic compound with significant biological activity attributed to its unique molecular structure. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzoate moiety substituted with a chloro group, a nitro group, and a piperidine ring. The presence of the nitro group enhances its reactivity, while the piperidine moiety contributes to its lipophilicity, facilitating cell membrane penetration. The molecular formula is C14H16ClN3O3.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Studies indicate that it exhibits significant effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell walls and interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.030 mg/mL |

| Pseudomonas aeruginosa | 0.050 mg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound's structural similarity to various biologically active molecules allows it to interact with specific enzymes and receptors. Research has shown that it can inhibit certain enzymes involved in metabolic processes, which may lead to therapeutic applications in treating diseases where enzyme overactivity is a concern.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Nature : The nitro group acts as an electron-withdrawing substituent, enhancing the compound's ability to form covalent bonds with nucleophilic sites on proteins or nucleic acids.

- Receptor Binding : The piperidine ring facilitates binding to various receptors, potentially modulating neurotransmitter activities and influencing physiological responses.

- Reduction Reactions : The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological activities.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antibacterial Study : A study conducted by researchers evaluated the antibacterial efficacy of various derivatives of this compound against clinical isolates of bacteria. Results indicated that modifications in the substituents significantly affected antibacterial potency, highlighting the importance of structural optimization in drug design.

- Antifungal Activity : Another investigation assessed the antifungal properties against Candida species, revealing that the compound exhibited notable activity with MIC values comparable to established antifungal agents.

- Enzyme Interaction : A study focusing on enzyme inhibition reported that this compound effectively inhibited specific kinases involved in cancer progression, suggesting potential applications in oncology.

Comparison with Similar Compounds

To highlight its unique properties, this compound can be compared with related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 3-nitro-4-(piperidin-4-yl)benzoate | Similar structure but different piperidine substitution | Different biological activity profile |

| Ethyl 3-amino-4-(piperidin-1-yl)benzoate | Reduced form with an amino group instead of a nitro group | Enhanced solubility and reactivity |

| Ethyl 4-(piperidin-1-yl)benzoate | Lacks nitro and chloro groups | Less reactive compared to ethyl 3-chloro... |

The unique combination of functional groups in this compound enhances its reactivity and biological activities compared to similar compounds.

Properties

Molecular Formula |

C14H17ClN2O4 |

|---|---|

Molecular Weight |

312.75 g/mol |

IUPAC Name |

ethyl 3-chloro-5-nitro-4-piperidin-1-ylbenzoate |

InChI |

InChI=1S/C14H17ClN2O4/c1-2-21-14(18)10-8-11(15)13(12(9-10)17(19)20)16-6-4-3-5-7-16/h8-9H,2-7H2,1H3 |

InChI Key |

KWFZQCOTGSMFRK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Cl)N2CCCCC2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.